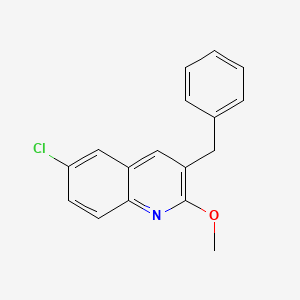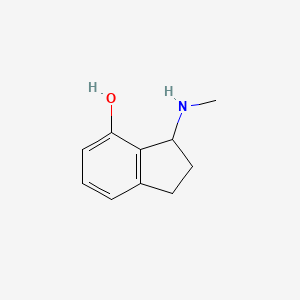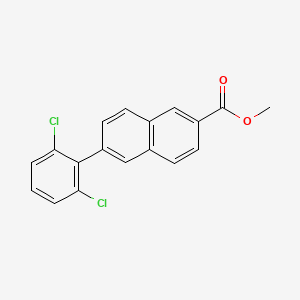![molecular formula C11H15BrN2 B13885007 1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine CAS No. 827628-18-2](/img/structure/B13885007.png)
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine is a chemical compound with a complex structure that includes a bromopyridine moiety and a cyclopropyl group
Preparation Methods
The synthesis of 1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine typically involves multiple steps. One common synthetic route starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then reacted with cyclopropyl derivatives under specific conditions to introduce the cyclopropyl group.
Chemical Reactions Analysis
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromopyridine moiety allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine can be compared with other similar compounds such as:
1-(5-Bromopyridin-3-yl)methanamine: This compound has a similar bromopyridine structure but differs in the position of the bromine atom and the presence of a methanamine group.
5-Bromopyridine: A simpler compound that lacks the cyclopropyl and N,N-dimethylmethanamine groups.
1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea: This compound has a more complex structure with additional functional groups.
Properties
CAS No. |
827628-18-2 |
|---|---|
Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-[1-(5-bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H15BrN2/c1-14(2)8-11(5-6-11)10-4-3-9(12)7-13-10/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
PNTNAWVHUKRLEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


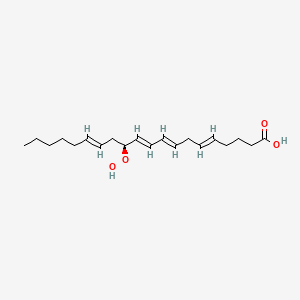
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
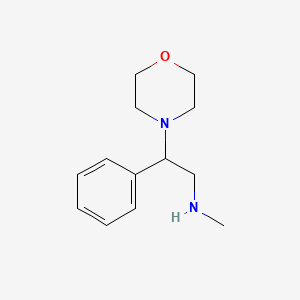
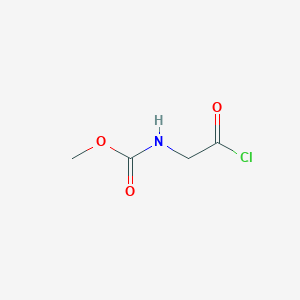
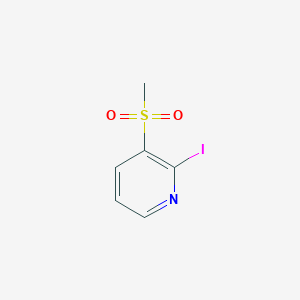

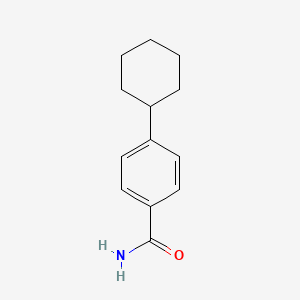
![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
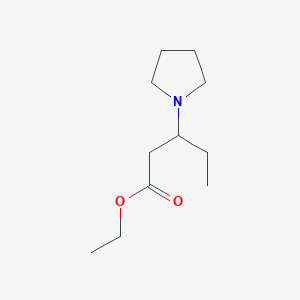
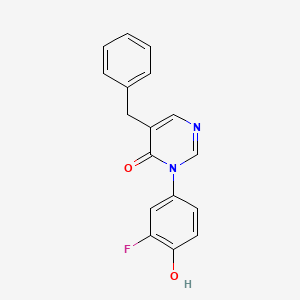
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)
